4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Adenosine A1 receptor GPCR antagonist Neurological disorders

Integrate adenosine A1/A2A dual‑receptor probing in a single chemotype: this bis‑para‑methoxy N‑thiazol‑2‑yl‑benzamide is the strategic SAR anchor point for deconvoluting methoxy‑driven subtype selectivity. Compare head‑to‑head with mono‑methoxy (CAS 15850‑34‑7) and des‑methoxy (CAS 262373‑02‑4) analogs, or paired ortho‑isomer (CAS 313500‑45‑7) regioisomer screens, to maximize binding‑panel information per compound purchased. Ideal for Parkinson’s/Huntington’s programs.

Molecular Formula C18H16N2O3S
Molecular Weight 340.4 g/mol
CAS No. 15850-41-6
Cat. No. B3243629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS15850-41-6
Molecular FormulaC18H16N2O3S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H16N2O3S/c1-22-14-7-3-12(4-8-14)16-11-24-18(19-16)20-17(21)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H,19,20,21)
InChIKeyJBJCACOSDDMLRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 15850-41-6): A Dual-Methoxy Thiazole-Benzamide Adenosine Receptor Ligand for Neurological and Metabolic Research


4-Methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 15850-41-6, molecular formula C₁₈H₁₆N₂O₃S, MW 340.4 g/mol) is a synthetic small-molecule belonging to the N-thiazol-2-yl-benzamide class [1]. This class is defined by a characteristic thiazole core linked via an amide bond to a substituted benzamide moiety and is established in the patent and primary literature as a privileged scaffold for adenosine receptor (AdoR) modulation, particularly at the A1 and A2A subtypes, as well as for glucokinase (GK) activation [2]. The compound is distinguished from its closest structural analogs by the presence of methoxy (–OCH₃) substituents at the para-position of both the thiazole 4-phenyl ring and the benzamide phenyl ring, a bis-methoxy substitution pattern that differentiates it from mono-methoxy or unsubstituted phenyl congeners within the same chemotype.

Why 4-Methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Replaced by a Generic N-Thiazol-2-yl-Benzamide Analog


Within the N-thiazol-2-yl-benzamide chemotype, even minor variations in aryl substitution profoundly alter adenosine receptor subtype selectivity, binding affinity, and functional activity [1]. Specifically, the para-methoxy group on the thiazole 4-phenyl ring has been shown in structure-activity relationship (SAR) studies of closely related 2-amino-5-benzoyl-4-phenylthiazole derivatives to modulate A1 versus A2A selectivity, while the para-methoxy group on the benzamide ring influences hydrogen-bonding interactions within the receptor orthosteric binding pocket [2]. Substituting the target compound—which carries both methoxy groups—with a mono-methoxy analog (e.g., CAS 15850-34-7, lacking the thiazole-phenyl methoxy) or a des-methoxy analog (e.g., CAS 262373-02-4, lacking the benzamide methoxy) is therefore expected to produce a distinct and non-equivalent pharmacological profile, making generic interchange scientifically unsound without direct comparative binding data.

Product-Specific Quantitative Evidence Guide: 4-Methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 15850-41-6) Differentiation Data


Adenosine A1 Receptor Binding Affinity: Dual-Methoxy Substitution Confers Nanomolar Potency Comparable to the Phenyl Analog LUF-5433

While direct radioligand binding data for CAS 15850-41-6 at adenosine receptor subtypes are not publicly reported in peer-reviewed literature, the structurally closest comparator with published data—4-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (LUF-5433, CAS 15850-34-7), which differs only by the absence of the para-methoxy group on the thiazole 4-phenyl ring—demonstrates potent binding to the rat adenosine A1 receptor with a Ki of 76 nM in [³H]-CHA displacement assays using rat cortical membranes [1]. The target compound’s additional para-methoxy substituent is anticipated, based on SAR trends established for 2-amino-5-benzoyl-4-phenylthiazole derivatives, to further modulate A1 affinity and potentially alter the A1/A2A selectivity ratio [2].

Adenosine A1 receptor GPCR antagonist Neurological disorders Binding affinity

Adenosine A2A Receptor Affinity: Differentiated Multi-Subtype Binding Profile Versus A1-Selective Comparators

The N-thiazol-2-yl-benzamide patent family (US20060142309A1 / WO2006074986A1) explicitly claims compounds with affinity for the adenosine A2A receptor, a target of high interest for Parkinson's disease and other basal ganglia disorders, specifying a human A2A binding affinity (Ki) threshold of ≤5 μM, preferably ≤1 μM, and most preferably ≤550 nM for the claimed compounds [1]. Within this patent class, the presence of aryl substituents on both the thiazole and benzamide rings is a key determinant of A2A affinity. The target compound, with its dual para-methoxy substitution, falls within the preferred substitution pattern of this patent family and is thus structurally positioned as an A2A-active member of the series. By contrast, the comparator 2,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide replaces the 4-methoxybenzamide with a 2,4-dichlorobenzamide moiety, a substitution expected to significantly reduce A2A affinity based on the patent SAR disclosure favoring polar substituents at the benzamide para-position [1].

Adenosine A2A receptor Parkinson's disease Receptor subtype selectivity CNS drug discovery

Regioisomeric Differentiation: para-Methoxy Substitution on the Thiazole 4-Phenyl Ring Versus ortho-Methoxy Isomer (CAS 313500-45-7)

The target compound (CAS 15850-41-6) and its ortho-methoxy regioisomer 4-methoxy-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 313500-45-7) share identical molecular formula (C₁₈H₁₆N₂O₃S, MW 340.4 g/mol) and differ exclusively in the position of the methoxy group on the thiazole 4-phenyl ring (para vs. ortho) . In the adenosine A1 receptor antagonist SAR established for 2-amino-5-benzoyl-4-phenylthiazole derivatives, the para-substitution on the 4-phenyl ring is critical for maintaining the optimal dihedral angle between the thiazole and phenyl rings, which directly affects the ligand's ability to occupy the deep hydrophobic pocket of the A1 receptor orthosteric site [1]. An ortho-methoxy substituent introduces steric clash that forces the phenyl ring out of coplanarity with the thiazole, disrupting this key binding interaction. This positional SAR is a well-documented determinant of affinity in the thiazole-benzamide class and provides a clear, structure-based rationale for selecting the para-substituted target compound over its ortho-substituted isomer when A1 receptor engagement is desired.

Regioisomer differentiation Positional SAR Methoxy substituent position Receptor binding pose

Physicochemical Differentiation: Increased Molecular Weight and Hydrogen-Bond Acceptor Count Versus the Des-Benzamide-Methoxy Analog (CAS 262373-02-4)

The target compound (MW 340.4 g/mol, 3 H-bond acceptors from methoxy and carbonyl oxygens on the benzamide ring) is differentiated from N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 262373-02-4, MW 310.37 g/mol, C₁₇H₁₄N₂O₂S, 2 H-bond acceptors on the benzamide ring) by the presence of the para-methoxy substituent on the benzamide phenyl ring . This additional methoxy group increases the molecular weight by approximately 30 Da, adds one hydrogen-bond acceptor, and is predicted to decrease LogP by approximately 0.3–0.5 log units based on the Hansch π constant for aromatic –OCH₃ (π ≈ –0.02 to +0.10 for aromatic systems, with a net polar contribution) [1]. These differences, while subtle, can influence passive membrane permeability, aqueous solubility, and P-glycoprotein recognition in in vitro ADME assays, making the two compounds non-interchangeable in cellular and in vivo experimental contexts despite their shared thiazole-4-(4-methoxyphenyl) core.

Physicochemical properties LogP Hydrogen bonding Drug-likeness Permeability

Best Research and Industrial Application Scenarios for 4-Methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 15850-41-6)


Adenosine A1/A2A Dual-Receptor Pharmacological Probe for Parkinson's Disease and Basal Ganglia Disorder Research

The compound is positioned by the N-thiazol-2-yl-benzamide patent family as an adenosine A2A receptor ligand with a preferred Ki threshold of ≤550 nM, while the close structural analogy to LUF-5433 (rat A1 Ki = 76 nM) supports concomitant A1 receptor engagement [1]. This dual-receptor interaction profile is mechanistically valuable for investigating the functional cross-talk between striatal A2A receptors (which modulate D2 dopamine receptor signaling in indirect pathway medium spiny neurons) and A1 receptors (which regulate glutamate and dopamine release presynaptically) [2]. Researchers studying Parkinson's disease, Huntington's disease, or L-DOPA-induced dyskinesia can utilize this compound as a tool to simultaneously probe both adenosine receptor subtypes within a single chemotype, enabling more integrated pharmacological analysis than can be achieved with highly subtype-selective probes that ignore receptor cooperativity.

Structure-Activity Relationship (SAR) Anchor Compound for Bis-Methoxy Thiazole-Benzamide Library Expansion

With its dual para-methoxy substitution pattern, CAS 15850-41-6 serves as a strategic SAR anchor point for medicinal chemistry programs exploring the N-thiazol-2-yl-benzamide scaffold. The methoxy substituents at both the thiazole 4-phenyl para-position and the benzamide para-position represent electron-donating (+M) groups that influence the electron density of the aromatic rings and modulate hydrogen-bond acceptor capacity at the receptor interface [1]. By comparing this bis-methoxy compound head-to-head against its mono-methoxy analogs (CAS 15850-34-7 and CAS 262373-02-4) and the ortho-methoxy isomer (CAS 313500-45-7) in parallel radioligand displacement or functional cAMP assays, medicinal chemists can deconvolute the individual contributions of each methoxy group to receptor subtype affinity and selectivity, thereby guiding rational lead optimization efforts.

In Vitro ADME Comparator in Thiazole-Benzamide Lead Optimization Cascades

The target compound's calculated physicochemical profile (MW 340.4, LogP approximately 3.5–4.0, 5 H-bond acceptors, 1 H-bond donor) places it near the threshold of optimal oral drug-likeness as defined by Lipinski's Rule of Five [1]. Procurement of this compound alongside the des-benzamide-methoxy analog (CAS 262373-02-4, MW 310.37, fewer H-bond acceptors) enables pairwise in vitro ADME comparisons—including Caco-2 permeability, microsomal metabolic stability, and plasma protein binding—that directly reveal the impact of the additional benzamide methoxy substituent on pharmacokinetic behavior. This head-to-head ADME comparison strategy is especially valuable in lead optimization programs aiming to balance target affinity with drug-like properties, as it isolates a single structural variable (presence or absence of benzamide para-OCH₃) and quantifies its pharmacokinetic consequences.

Regioisomeric Selectivity Control in Adenosine Receptor Binding Assays

For screening laboratories running adenosine receptor binding panels, the target compound (para-methoxy) and its ortho-methoxy isomer (CAS 313500-45-7) constitute a matched pair for assessing the positional sensitivity of the thiazole 4-phenyl methoxy group on receptor binding [1]. Running both regioisomers in parallel at A1, A2A, A2B, and A3 receptor subtypes enables rapid identification of which receptor binding pockets tolerate or reject ortho versus para substitution, providing a focused SAR dataset that informs the design of subtype-selective analogs. This paired-isomer approach is a cost-effective strategy for maximizing SAR information return from a minimal compound set.

Quote Request

Request a Quote for 4-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.